1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid
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Overview
Description
1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals . This compound, with the molecular formula C12H13NO3, is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired oxindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, hydroxylated derivatives, and other functionalized indole compounds .
Scientific Research Applications
1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-oxoindoline-6-carboxylic acid
- 1,3,3-Trimethyl-2-oxoindoline-5-carboxylic acid
- 1,3,3-Trimethyl-2-oxoindoline-7-carboxylic acid
Uniqueness
1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3,3-trimethyl-2-oxoindole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)15)6-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTDIBRFXKBESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)O)N(C1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928969 |
Source
|
Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135354-00-6 |
Source
|
Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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